

Application Notes and Protocols for In Vitro Susceptibility Testing of Pralurbactam Combinations

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Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro susceptibility testing of **Pralurbactam** in combination with β -lactam antibiotics, primarily meropenem. The methodologies are based on established antimicrobial susceptibility testing (AST) standards and findings from recent studies on this novel β -lactamase inhibitor.

Introduction to Pralurbactam

Pralurbactam (formerly known as FL058) is a novel diazabicyclooctane (DBO) β -lactamase inhibitor.^{[1][2][3][4]} It exhibits a structure and activity profile similar to avibactam, providing potent inhibition of Class A, Class C, and some Class D β -lactamases.^{[1][2][3][4]} Current research indicates that **Pralurbactam** is being developed in combination with meropenem to combat infections caused by carbapenem-resistant Enterobacteriales (CRE) and other multidrug-resistant Gram-negative bacteria. In vitro studies have demonstrated that **Pralurbactam** can restore the activity of meropenem against strains producing KPC and OXA-48 carbapenemases.^{[1][5]}

Key Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is critical for determining the potential clinical utility of **Pralurbactam** combinations and for establishing breakpoints for clinical

laboratories. The following sections detail the recommended protocols for broth microdilution, disk diffusion, and time-kill assays.

Broth Microdilution Method

The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. For β -lactam/ β -lactamase inhibitor combinations, a fixed concentration of the inhibitor is typically used. For **Pralurbactam**-meropenem, a fixed concentration of 4 μ g/mL of **Pralurbactam** is recommended based on current research.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Objective: To determine the MIC of meropenem in combination with a fixed concentration of **Pralurbactam**.

Materials:

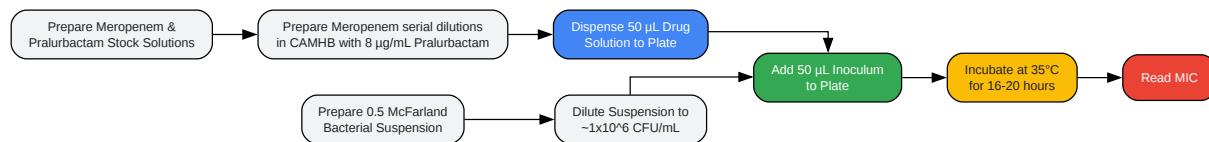
- **Pralurbactam** analytical powder
- Meropenem analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile diluents (e.g., sterile water, 0.9% saline)
- Incubator (35°C \pm 2°C)
- Microplate reader or manual reading mirror

Protocol:

- Preparation of Antimicrobial Stock Solutions:
 - Prepare a stock solution of meropenem (e.g., 1280 μ g/mL) in a suitable solvent.
 - Prepare a stock solution of **Pralurbactam** (e.g., 400 μ g/mL) in sterile water.

- Preparation of Working Solutions in CAMHB:
 - Prepare a working solution of **Pralurbactam** in CAMHB at twice the final desired fixed concentration (i.e., 8 µg/mL).
 - Prepare a series of 2-fold serial dilutions of meropenem in the CAMHB containing 8 µg/mL of **Pralurbactam**. The final concentrations of meropenem will be halved upon addition of the bacterial inoculum.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Plate Inoculation:
 - Dispense 50 µL of the appropriate meropenem/**Pralurbactam** working solution into each well of the 96-well plate.
 - Add 50 µL of the diluted bacterial inoculum to each well.
 - Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
- Incubation:
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of meropenem (in the presence of 4 µg/mL **Pralurbactam**) that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution of **Pralurbactam** Combinations



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Caption: Workflow for determining the MIC of Meropenem-**Pralurbactam**.

Disk Diffusion Method

While specific CLSI or EUCAST guidelines for **Pralurbactam**-meropenem disk diffusion are not yet established, a provisional method can be adapted from existing protocols for other β -lactam/ β -lactamase inhibitor combinations.

Objective: To determine the susceptibility of a bacterial isolate to **Pralurbactam**-meropenem using the disk diffusion method.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Meropenem/**Pralurbactam** disks (e.g., 10 µg meropenem / 20 µg **Pralurbactam** - provisional)
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile swabs
- Incubator (35°C \pm 2°C)
- Ruler or caliper

Protocol:

- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.
- Plate Inoculation:
 - Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
 - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
- Disk Application:
 - Allow the plate to dry for 3-5 minutes.
 - Aseptically apply the meropenem/**Pralurbactam** disk to the surface of the agar.
 - Gently press the disk to ensure complete contact with the agar surface.
- Incubation:
 - Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Measuring Zones of Inhibition:
 - Measure the diameter of the zone of complete growth inhibition in millimeters.
 - Interpret the results based on established breakpoints once they become available.

Workflow for Disk Diffusion of **Pralurbactam** Combinations



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Caption: Workflow for **Pralurbactam** combination disk diffusion testing.

Time-Kill Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by **Pralurbactam**-meropenem at various concentrations.

Materials:

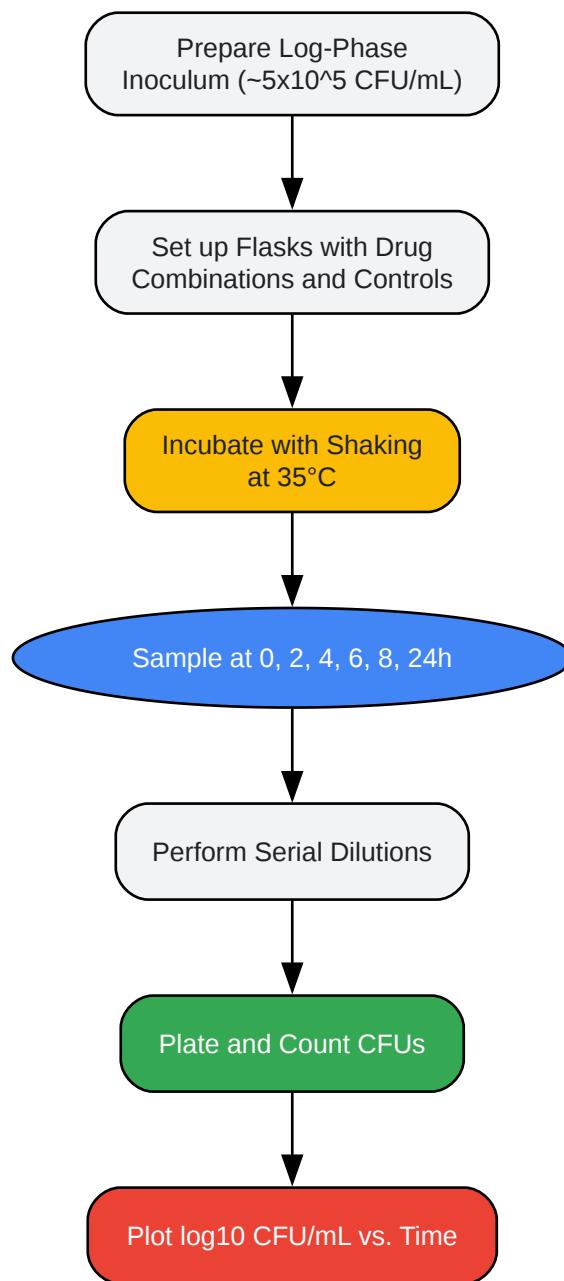
- **Pralurbactam** and Meropenem stock solutions
- CAMHB
- Log-phase bacterial culture
- Shaking incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Spectrophotometer
- Sterile tubes and pipettes
- Agar plates for colony counting

Protocol:

- Inoculum Preparation:
 - Grow the test organism in CAMHB to the early-to-mid logarithmic phase of growth.
 - Dilute the culture to a starting inoculum of approximately 5×10^5 CFU/mL in flasks containing pre-warmed CAMHB with the desired concentrations of meropenem and **Pralurbactam** (at a fixed concentration of 4 $\mu\text{g/mL}$).
- Experimental Setup:

- Include a growth control (no antibiotic) and tubes with meropenem alone and **Pralurbactam** alone.
- Test various concentrations of meropenem (e.g., 0.5x, 1x, 2x, 4x the MIC) with a fixed concentration of **Pralurbactam** (4 µg/mL).
- Incubation and Sampling:
 - Incubate the flasks at 35°C ± 2°C with constant agitation.
 - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each concentration.
 - Synergy is often defined as a ≥ 2 - \log_{10} decrease in CFU/mL between the combination and its most active single agent at 24 hours.
 - Bactericidal activity is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum at 24 hours.

Workflow for Time-Kill Analysis of **Pralurbactam** Combinations



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Caption: Workflow for time-kill analysis of **Pralurbactam** combinations.

Data Presentation

The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of 4 µg/mL **Pralurbactam** against various carbapenemase-producing Enterobacterales.

Table 1: In Vitro Activity of Meropenem-**Pralurbactam** against KPC-producing Enterobacteriales

Organism	Meropenem MIC (µg/mL)	Meropenem/Pralurbactam (4 µg/mL) MIC (µg/mL)
Klebsiella pneumoniae	≥8	≤0.25
Escherichia coli	≥8	≤0.25
Susceptibility	0%	100%

(Data adapted from Feng Yang, et al. Eur J Clin Microbiol Infect Dis. 2025)[6]

Table 2: In Vitro Activity of Meropenem-**Pralurbactam** against NDM-producing Enterobacteriales

Organism	Meropenem/Pralurbactam (4 µg/mL) MIC ₅₀ (µg/mL)	Meropenem/Pralurbactam (4 µg/mL) MIC ₉₀ (µg/mL)
Klebsiella pneumoniae	0.25	4
Escherichia coli	Not Reported	0.5

(Data adapted from Huang et al. and Feng Yang et al. [1][2][5])

Table 3: In Vitro Pharmacodynamic Targets for Meropenem-**Pralurbactam** against KPC/OXA-producing Enterobacteriales

Endpoint	%fT > MIC (Meropenem)	%fT > 1 mg/L (Pralurbactam)
Bacteriostatic Effect	74	40
1-log ₁₀ Kill	83	48
2-log ₁₀ Kill	99	64

(Data from an in vitro infection model, Huang et al. 2024)[1]

Quality Control

Standard ATCC quality control strains should be tested in parallel with clinical isolates. While specific QC ranges for **Pralurbactam** combinations are yet to be published by regulatory bodies, it is recommended to test strains such as *E. coli* ATCC 25922 and *P. aeruginosa* ATCC 27853 to ensure the reagents and procedures are performing correctly. Laboratories should establish their own internal QC ranges based on consistent testing results.

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